molecular formula C24H26N8O B13321864 (R)-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

(R)-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B13321864
M. Wt: 442.5 g/mol
InChI Key: VKGZTIYOOVDXAF-QGZVFWFLSA-N
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Description

®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple heterocyclic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-step organic synthesis. The process may include:

  • Formation of the pyrrolo[1,2-a]pyrazinone core through cyclization reactions.
  • Introduction of the pyrimidine and pyrazole moieties via nucleophilic substitution or coupling reactions.
  • Final functionalization steps to introduce the methyl and other substituents.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of methyl groups to carboxylic acids or aldehydes.

    Reduction: Reduction of pyrimidine or pyrazole rings to their corresponding amines.

    Substitution: Halogenation or alkylation of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, ®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions due to its interaction with specific molecular targets.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a versatile component in industrial applications.

Mechanism of Action

The mechanism of action of ®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one would depend on its specific interactions with molecular targets. This could involve:

  • Binding to enzymes or receptors, altering their activity.
  • Interacting with nucleic acids, affecting gene expression.
  • Modulating signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: can be compared with other heterocyclic compounds that contain similar functional groups and ring structures.

  • Examples include pyrrolo[2,3-d]pyrimidines, pyrazolopyrimidines, and other pyrrolo[1,2-a]pyrazines.

Uniqueness

The uniqueness of ®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H26N8O

Molecular Weight

442.5 g/mol

IUPAC Name

(3R)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C24H26N8O/c1-15-11-25-24(28-21-8-9-26-30(21)4)29-22(15)18-10-20-23(33)32(17(3)12-31(20)13-18)14-19-7-5-6-16(2)27-19/h5-11,13,17H,12,14H2,1-4H3,(H,25,28,29)/t17-/m1/s1

InChI Key

VKGZTIYOOVDXAF-QGZVFWFLSA-N

Isomeric SMILES

C[C@@H]1CN2C=C(C=C2C(=O)N1CC3=CC=CC(=N3)C)C4=NC(=NC=C4C)NC5=CC=NN5C

Canonical SMILES

CC1CN2C=C(C=C2C(=O)N1CC3=CC=CC(=N3)C)C4=NC(=NC=C4C)NC5=CC=NN5C

Origin of Product

United States

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